![molecular formula C10H8N4S B15161102 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine CAS No. 663214-69-5](/img/structure/B15161102.png)
7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that combines the structural features of triazole and phthalazine. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of both triazole and phthalazine moieties in its structure allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a phthalazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. The industrial process is designed to ensure consistent quality and scalability of the compound .
化学反应分析
Types of Reactions
7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The triazole and phthalazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or phthalazine rings .
科学研究应用
7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
作用机制
The mechanism of action of 7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar structural features and biological activities.
Phthalazine derivatives: Compounds that share the phthalazine moiety and exhibit various pharmacological properties.
Triazole derivatives: Compounds containing the triazole ring, known for their diverse biological activities.
Uniqueness
7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine is unique due to the presence of both triazole and phthalazine moieties, which allows it to interact with a broader range of biological targets. This dual functionality enhances its potential as a versatile compound for various scientific research applications.
属性
CAS 编号 |
663214-69-5 |
|---|---|
分子式 |
C10H8N4S |
分子量 |
216.26 g/mol |
IUPAC 名称 |
7-methylsulfanyl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C10H8N4S/c1-15-9-4-2-3-7-8(9)5-12-14-6-11-13-10(7)14/h2-6H,1H3 |
InChI 键 |
RVHBKUWNAKYOGX-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC2=C1C=NN3C2=NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


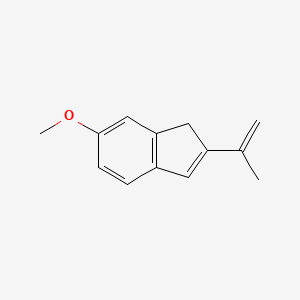
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-](/img/structure/B15161023.png)
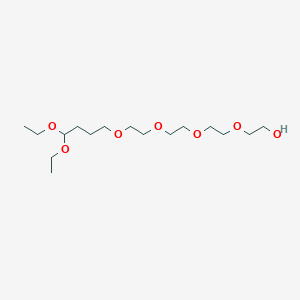
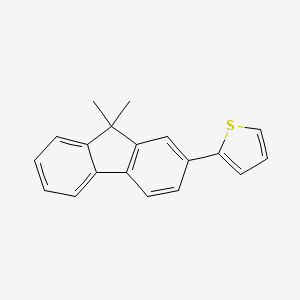
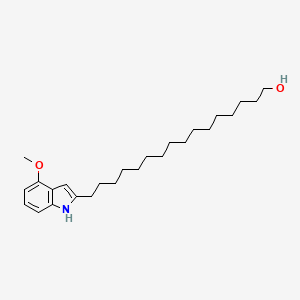
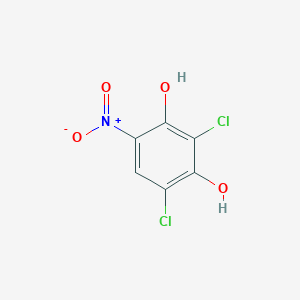
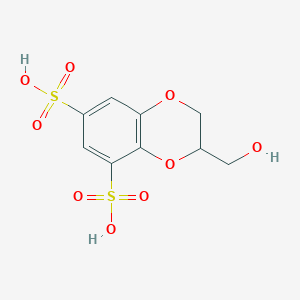
![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)
phosphane](/img/structure/B15161065.png)
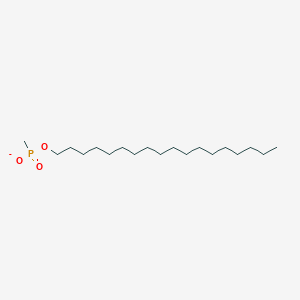
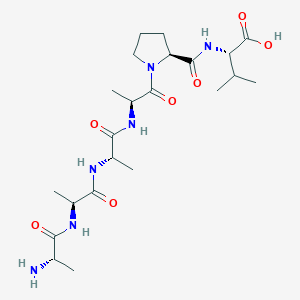
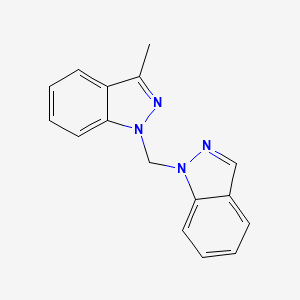
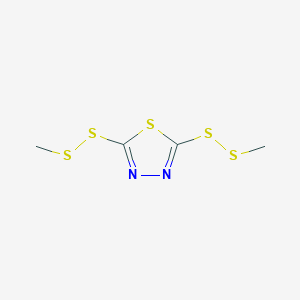
![1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-](/img/structure/B15161100.png)
